2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(1,3-Thiazol-2-yl)cyclopropane-1-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring attached to a cyclopropane carboxylic acid moiety The thiazole ring, containing both sulfur and nitrogen atoms, is known for its aromatic properties and significant reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with a suitable cyclopropane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Thiazol-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-(1,3-Thiazol-2-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites of enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Thiazole: A simpler analog with a similar ring structure but lacking the cyclopropane carboxylic acid moiety.
Cyclopropane Carboxylic Acid: Lacks the thiazole ring but shares the cyclopropane carboxylic acid structure.
2-(1,3-Thiazol-2-yl)acetic Acid: Similar structure but with an acetic acid moiety instead of a cyclopropane carboxylic acid.
Uniqueness: 2-(1,3-Thiazol-2-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the thiazole ring and the cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7NO2S |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-3-4(5)6-8-1-2-11-6/h1-2,4-5H,3H2,(H,9,10) |
InChI Key |
YYBJHRUMANYTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=NC=CS2 |
Origin of Product |
United States |
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